5-(2-Thienyl)hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of hydantoins, which are heterocyclic organic compounds containing a five-membered ring structure composed of two nitrogen atoms, one sulfur atom, and two oxygen atoms . This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-(2-Thienyl)hydantoin involves the reaction of glyoxylic acid, urea, and thiophene in the presence of an acid at elevated temperatures . This method yields high-purity this compound. Another approach is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at 60-70°C .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Thienyl)hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted hydantoins .
Scientific Research Applications
5-(2-Thienyl)hydantoin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Thienyl)hydantoin involves its interaction with molecular targets and pathways in biological systems. For instance, hydantoin derivatives are known to prolong neuronal sodium channel inactivation, which inhibits excitatory neurotransmitter release . This mechanism is particularly relevant in their anticonvulsant activity.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Ethotoin: Another anticonvulsant with a hydantoin core.
Nilutamide: A nonsteroidal antiandrogen used in the treatment of prostate cancer.
Uniqueness
5-(2-Thienyl)hydantoin is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties compared to other hydantoins. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-thiophen-2-ylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-6-5(8-7(11)9-6)4-2-1-3-12-4/h1-3,5H,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZQMAOUAIJWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341523 |
Source
|
Record name | 5-(2-THIENYL)HYDANTOIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4052-58-8 |
Source
|
Record name | 5-(2-THIENYL)HYDANTOIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.